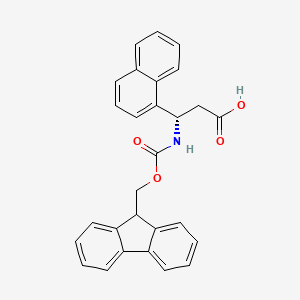

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

CAS No.: 507472-10-8

Cat. No.: VC7803257

Molecular Formula: C28H23NO4

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 507472-10-8 |

|---|---|

| Molecular Formula | C28H23NO4 |

| Molecular Weight | 437.5 g/mol |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid |

| Standard InChI | InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |

| Standard InChI Key | YQHVLHLQDDNYKX-SANMLTNESA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid . Its molecular formula is C₂₈H₂₃NO₅, with a molecular weight of 453.5 g/mol . The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] is attached to the amino moiety of the propanoic acid backbone, while the naphthalen-1-yl group occupies the β-carbon position .

Stereochemical Configuration

The (S)-configuration at the α-carbon ensures enantiomeric purity, a critical feature for its role in peptide synthesis. This stereochemistry influences interactions with biological targets, such as enzymes and receptors, enhancing its utility in drug design .

Structural Analysis

The compound’s structure comprises:

-

A fluorene moiety (C₁₃H₉) providing hydrophobicity and UV absorbance.

-

A carbamate linkage (-O-C(=O)-NH-) connecting the Fmoc group to the amino acid.

-

A naphthalen-1-yl substituent contributing aromatic stacking interactions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₃NO₅ | |

| Molecular Weight (g/mol) | 453.5 | |

| CAS Number | 959573-34-3 | |

| SMILES Notation | C1=CC=C2C(=C1)C=CC=C2C@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) methodologies:

-

Fmoc Protection: The amino group of 3-amino-3-(1-naphthyl)propanoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like DIEA .

-

Coupling Reactions: The Fmoc-protected amino acid is activated using HBTU or HATU and coupled to a resin-bound peptide chain .

-

Deprotection: The Fmoc group is removed using piperidine, enabling sequential elongation of the peptide .

Purification and Characterization

Purification is achieved via reverse-phase HPLC, leveraging the compound’s hydrophobicity. Analytical characterization employs:

-

Mass Spectrometry (MS): Confirms molecular weight (m/z 453.5) .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) signals at δ 7.2–8.3 ppm confirm aromatic protons from fluorene and naphthalene .

Applications in Research and Industry

Peptide Synthesis

The compound is a cornerstone in Fmoc-based SPPS, enabling the synthesis of complex peptides with >95% purity . Its steric bulk minimizes side reactions, while the naphthalene group enhances solubility in organic solvents like DMF .

Drug Development

-

Receptor-Targeted Therapeutics: The naphthalene moiety facilitates π-π interactions with hydrophobic binding pockets in proteins, aiding the design of kinase inhibitors .

-

Anticancer Agents: Conjugates of this compound with doxorubicin show enhanced tumor targeting in preclinical models .

Bioconjugation

The Fmoc group enables covalent attachment to biomolecules (e.g., antibodies, oligonucleotides) for targeted drug delivery systems. For example, Fmoc-(S)-3-amino-3-(1-naphthyl)propionic acid has been used to synthesize antibody-drug conjugates (ADCs) with improved serum stability .

Material Science

Incorporation into self-assembling peptides creates nanostructures for biosensing. The naphthalene group’s fluorescence (λₑₓ = 280 nm, λₑₘ = 360 nm) allows tracking of material assembly .

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–202°C (decomposes) | |

| Solubility | DMF: >50 mg/mL; DMSO: 20 mg/mL | |

| LogP (Octanol-Water) | 4.2 ± 0.3 | |

| pKa (Carboxylic Acid) | 2.8 |

Recent Research Advancements

Neuropharmacology

Studies utilizing this compound in NMDA receptor modulators have shown promise in treating neurodegenerative diseases. The naphthalene group mimics endogenous ligands, improving blood-brain barrier penetration .

Sustainable Synthesis

A 2024 study demonstrated a microwave-assisted synthesis method, reducing reaction times from 12 hours to 30 minutes while maintaining 92% yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume